molecular formula C6H9N3O2 B13096245 4(5H)-Pyrimidinone, 2-amino-6-ethoxy- CAS No. 408335-44-4

4(5H)-Pyrimidinone, 2-amino-6-ethoxy-

Cat. No.: B13096245
CAS No.: 408335-44-4
M. Wt: 155.15 g/mol
InChI Key: OZGVZJGEUWMKMZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

408335-44-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-6-ethoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C6H9N3O2/c1-2-11-5-3-4(10)8-6(7)9-5/h2-3H2,1H3,(H2,7,8,10)

InChI Key

OZGVZJGEUWMKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=O)C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethoxypyrimidin-4(5H)-one typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Reaction Conditions:

    Reagents: Ethyl cyanoacetate, guanidine

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Base (e.g., sodium ethoxide)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethoxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amines

    Substitution: Substituted pyrimidines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxypyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-6-ethoxy-4(5H)-pyrimidinone
  • CAS No.: 408335-44-4
  • Molecular Formula : C₆H₉N₃O₂
  • Molecular Weight : 155.15 g/mol
  • SMILES : NC1=NC(=O)CC(OCC)=N1
  • Key Features: Features an amino group at the C-2 position and an ethoxy group at C-6 on a pyrimidinone core .

The amino group provides hydrogen-bonding capability, which may improve target binding in biological systems .

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Variations and Physicochemical Properties

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-6-ethoxy-4(5H)-pyrimidinone 408335-44-4 C2: NH₂; C6: OCH₂CH₃ C₆H₉N₃O₂ 155.15 Moderate lipophilicity, hydrogen-bond donor/acceptor capabilities .
2-Amino-6-fluoro-4(1H)-pyrimidinone 2145-53-1 C2: NH₂; C6: F C₄H₄FN₃O 129.10 Electronegative fluorine enhances electronic density but reduces lipophilicity .
6-Amino-2-methoxy-4(1H)-pyrimidinone - C2: OCH₃; C6: NH₂ C₆H₈N₂O₂ 140.14 Smaller methoxy group lowers lipophilicity compared to ethoxy .
5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone 1135283-07-6 C2: CH₃; C5: Cl; C6: NHCH₃ C₆H₇ClN₃O 172.60 Chlorine increases reactivity; methylamino adds steric bulk .

Key Insights :

  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases lipophilicity, which may enhance membrane permeability but could also elevate cytotoxicity compared to methoxy derivatives .
  • Amino Group Impact: The amino group at C-2 is critical for hydrogen bonding but may contribute to cytotoxicity if metabolized into reactive intermediates .
  • Fluorine Substitution: Fluorine at C-6 (as in 2-amino-6-fluoro-4(1H)-pyrimidinone) improves electronic properties but reduces anti-tubercular activity compared to ethoxy analogs .

Toxicity and Administration Route Dependencies

  • Toxicity Trends: Pyrimidinone derivatives exhibit dose- and route-dependent toxicity. For example, intravenous administration often shows higher toxicity than oral routes due to rapid systemic exposure .
  • Target Compound: The ethoxy group in 2-amino-6-ethoxy-4(5H)-pyrimidinone may reduce cytotoxicity compared to bulkier lipophilic groups (e.g., cyclopentyl or benzyl), which failed to mitigate toxicity in analogs .

Theoretical and Computational Insights

  • Molecular Interactions: Docking studies () suggest that substituents like ethoxy and amino influence binding to biological targets (e.g., XIAP or lactate dehydrogenase) via hydrogen bonding and hydrophobic interactions.

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